1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of Oxazoline Groups: The oxazoline groups are introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to disruption of cellular processes. The oxazoline groups can facilitate binding to metal ions, enhancing its activity in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
1,8-Bis(dodecyldimethylammonium bromide): Known for its antibacterial properties.
Uniqueness
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its combination of a carbazole core with oxazoline groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4S)-4-ethyl-2-[8-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H23N3O2/c1-3-13-11-26-21(23-13)17-9-5-7-15-16-8-6-10-18(20(16)25-19(15)17)22-24-14(4-2)12-27-22/h5-10,13-14,25H,3-4,11-12H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
FFTGKNSNKXTPNH-KBPBESRZSA-N |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.